2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a complex organic compound with significant implications in medicinal chemistry. This compound is categorized under amides, specifically as an amino acid derivative, featuring a cyclohexyl group and a cyclopropyl moiety which contribute to its unique properties and potential applications in drug development.
The compound is synthesized from readily available precursors through various organic reactions. Its synthesis often involves multiple steps, including cyclization and nucleophilic substitutions, which are essential for constructing the desired molecular framework.
This compound falls under the classification of amino acids and amide derivatives, which are critical in biological systems and pharmaceutical applications. The presence of both cycloalkane structures and amine functionalities makes it a candidate for studying interactions with biological targets.
The synthesis of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide typically follows a multi-step synthetic route:
The industrial production may utilize large-scale batch or continuous flow processes, optimized for high yield and purity. Advanced purification techniques such as high-pressure liquid chromatography (HPLC) are frequently applied to isolate the final product with desired specifications.
The molecular formula for 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is C13H25N3O, with a molecular weight of 239.36 g/mol. The structural representation can be described using the InChI key: XUCKEDDDYMSTNM-UHFFFAOYSA-N, and its canonical SMILES notation is CC(C(=O)NC1CCC(CC1)NCC2CC2).
| Property | Value |
|---|---|
| Molecular Formula | C13H25N3O |
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | 2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide |
| InChI Key | XUCKEDDDYMSTNM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1CCC(CC1)NCC2CC2) |
The compound can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively, modulating their activity and leading to various biological effects. The precise pathways depend on the target and application context.
Relevant data indicate that these properties make it suitable for various applications in scientific research.
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide has significant applications in:
This compound's diverse applications underline its importance in both academic research and industrial settings, emphasizing the need for continued exploration of its properties and potential uses.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2